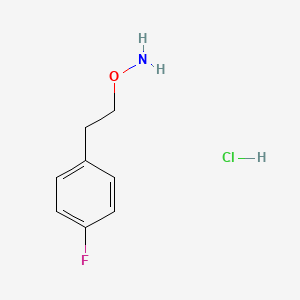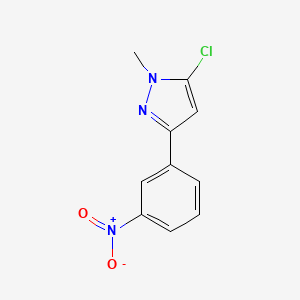
3,5-Dimethyl-4-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-vinylpyridine is an organic compound that belongs to the class of vinylpyridines It is characterized by a pyridine ring substituted with two methyl groups at the 3rd and 5th positions and a vinyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-4-vinylpyridine can be synthesized through various methods. One common approach involves the alkylation of 3,5-dimethylpyridine with a suitable vinylating agent under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyridine ring and facilitate the nucleophilic attack on the vinylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced electrical conductivity and chemical resistance.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-4-vinylpyridine depends on its specific application. In polymer chemistry, the vinyl group undergoes polymerization to form long chains, while the pyridine ring can interact with various functional groups, enhancing the material’s properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinylpyridine: Lacks the methyl groups at the 3rd and 5th positions, resulting in different chemical reactivity and properties.
2-Vinylpyridine: The vinyl group is positioned at the 2nd position, leading to distinct polymerization behavior and applications.
3,5-Dimethylpyridine: Lacks the vinyl group, limiting its use in polymerization reactions.
Uniqueness
3,5-Dimethyl-4-vinylpyridine is unique due to the presence of both the vinyl group and the methyl groups, which confer distinct chemical reactivity and versatility in various applications
Eigenschaften
Molekularformel |
C9H11N |
|---|---|
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
4-ethenyl-3,5-dimethylpyridine |
InChI |
InChI=1S/C9H11N/c1-4-9-7(2)5-10-6-8(9)3/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
MDMMYFSXDYTJAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















